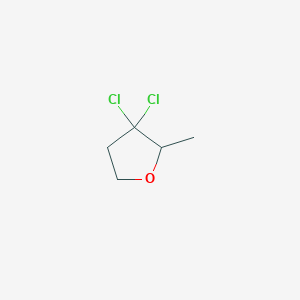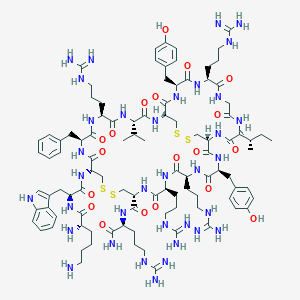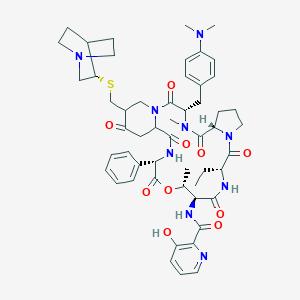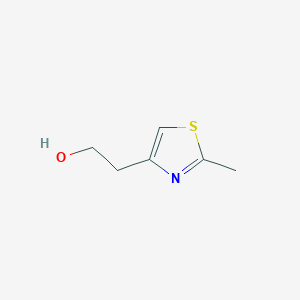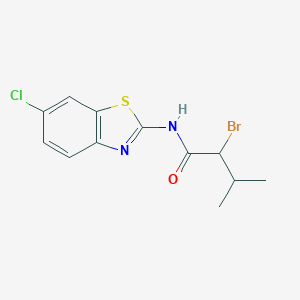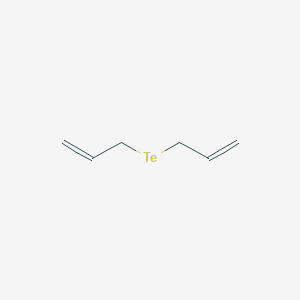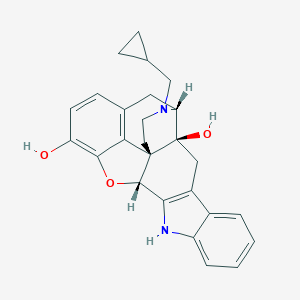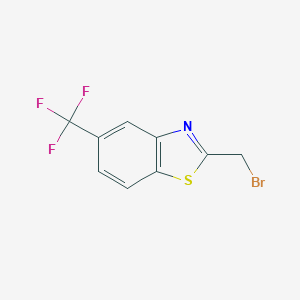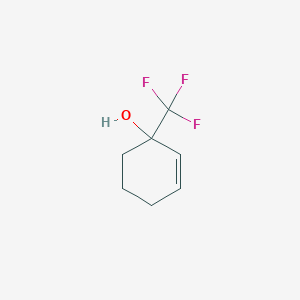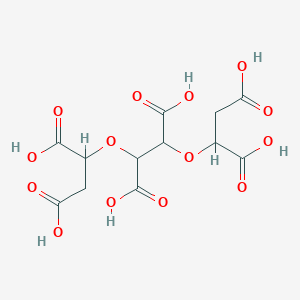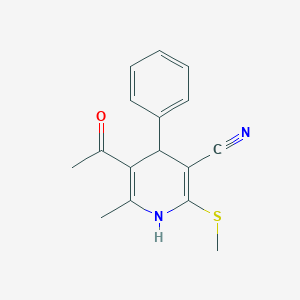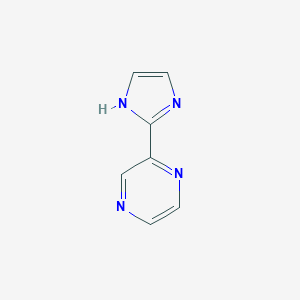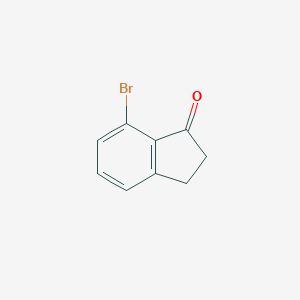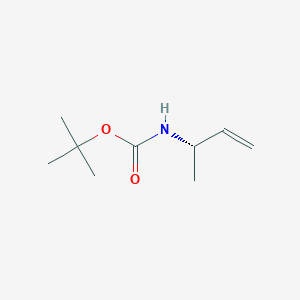
TERT-BUTYL (S)-BUT-3-EN-2-YLCARBAMATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (1S)-1-methylprop-2-enylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical applications. This compound is characterized by the presence of a tert-butyl group, a methyl group, and a prop-2-enyl group attached to a carbamate moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1S)-1-methylprop-2-enylcarbamate typically involves the reaction of tert-butyl chloroformate with (1S)-1-methylprop-2-enylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of tert-Butyl (1S)-1-methylprop-2-enylcarbamate can be achieved using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable method compared to traditional batch processes. The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product .
化学反应分析
Types of Reactions
tert-Butyl (1S)-1-methylprop-2-enylcarbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using tert-butyl hydroperoxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with tert-butyl hydroperoxide can yield oxides, while reduction with lithium aluminum hydride can produce alcohols.
科学研究应用
tert-Butyl (1S)-1-methylprop-2-enylcarbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in organic synthesis.
Biology: The compound is studied for its potential use in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
作用机制
The mechanism of action of tert-Butyl (1S)-1-methylprop-2-enylcarbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- tert-Butyl (1S)-1-(hydrazinocarbonyl)-2-methylpropylcarbamate
- tert-Butyl (1S,5S)-1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
Uniqueness
tert-Butyl (1S)-1-methylprop-2-enylcarbamate is unique due to its specific structural features, such as the presence of a tert-butyl group and a prop-2-enyl group. These structural elements contribute to its distinct reactivity and applications in various fields .
属性
CAS 编号 |
115378-33-1 |
|---|---|
分子式 |
C9H17NO2 |
分子量 |
171.24 g/mol |
IUPAC 名称 |
tert-butyl N-[(2S)-but-3-en-2-yl]carbamate |
InChI |
InChI=1S/C9H17NO2/c1-6-7(2)10-8(11)12-9(3,4)5/h6-7H,1H2,2-5H3,(H,10,11)/t7-/m0/s1 |
InChI 键 |
KIFRIUDSLUQLOC-ZETCQYMHSA-N |
手性 SMILES |
C[C@@H](C=C)NC(=O)OC(C)(C)C |
SMILES |
CC(C=C)NC(=O)OC(C)(C)C |
规范 SMILES |
CC(C=C)NC(=O)OC(C)(C)C |
同义词 |
Carbamic acid, [(1S)-1-methyl-2-propenyl]-, 1,1-dimethylethyl ester (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


